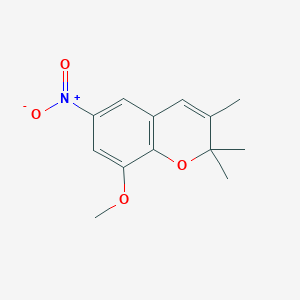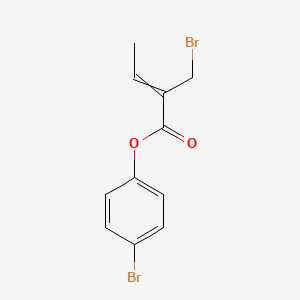![molecular formula C17H30N2O2 B14516669 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine CAS No. 62397-84-6](/img/structure/B14516669.png)
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine is a chemical compound with the molecular formula C17H30N2O2 It is characterized by the presence of an aminobutoxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Méthodes De Préparation
The synthesis of 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine involves multiple steps, typically starting with the preparation of the phenyl ring substituted with the methoxy and methyl groups. The aminobutoxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pentan-1-amine chain. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminobutoxy group can be replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in amines.
Applications De Recherche Scientifique
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminobutoxy group allows the compound to bind to receptor sites, potentially modulating their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine can be compared to similar compounds such as:
5-[5-(4-Aminobutoxy)-2-methoxyphenyl]pentan-1-amine: Lacks the methyl group, which may affect its binding affinity and stability.
5-[5-(4-Aminobutoxy)-4-methylphenyl]pentan-1-amine: Lacks the methoxy group, potentially altering its solubility and reactivity.
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]butan-1-amine: Has a shorter carbon chain, which may influence its overall molecular flexibility and interaction with targets.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62397-84-6 |
|---|---|
Formule moléculaire |
C17H30N2O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-[5-(4-aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine |
InChI |
InChI=1S/C17H30N2O2/c1-14-12-17(20-2)15(8-4-3-5-9-18)13-16(14)21-11-7-6-10-19/h12-13H,3-11,18-19H2,1-2H3 |
Clé InChI |
VEIMBPLJLVXKTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OCCCCN)CCCCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



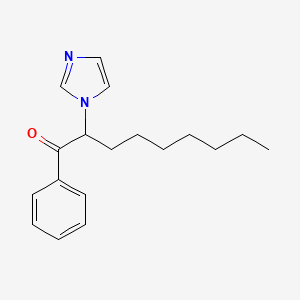
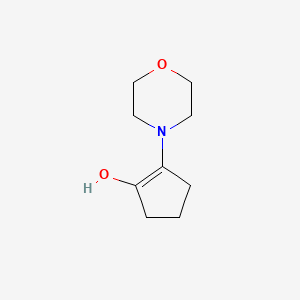
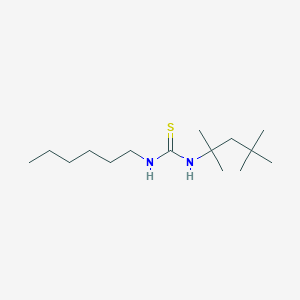
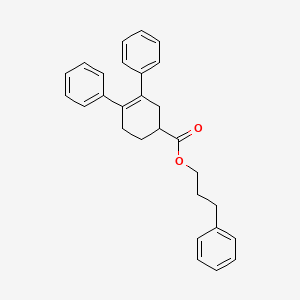
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
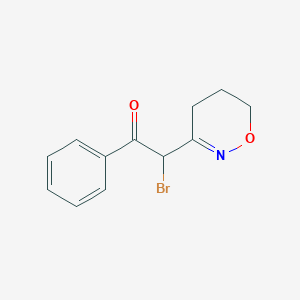
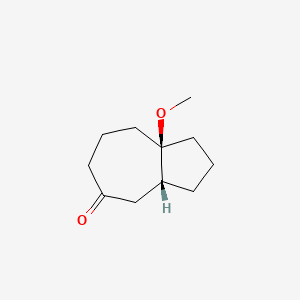
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

